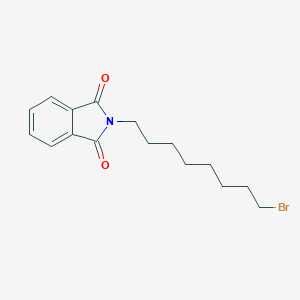

N-(8-Bromooctyl)phthalimide

Description

Properties

IUPAC Name |

2-(8-bromooctyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrNO2/c17-11-7-3-1-2-4-8-12-18-15(19)13-9-5-6-10-14(13)16(18)20/h5-6,9-10H,1-4,7-8,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAMUQORCSIHVMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90291627 | |

| Record name | N-(8-Bromooctyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17702-83-9 | |

| Record name | 17702-83-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(8-Bromooctyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17702-83-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of N-(8-Bromooctyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-(8-Bromooctyl)phthalimide, a versatile bifunctional molecule increasingly relevant in the field of drug discovery and development. Its unique structure, combining a reactive alkyl bromide with a phthalimide group, makes it a valuable building block for the construction of complex molecular architectures, particularly in the realm of targeted protein degradation.

Core Chemical and Physical Properties

This compound is a solid, crystalline compound at room temperature. Its key physicochemical properties are summarized in the table below, providing a foundational dataset for its use in experimental design and chemical synthesis.

| Property | Value | Reference |

| CAS Number | 17702-83-9 | [NIST] |

| Molecular Formula | C₁₆H₂₀BrNO₂ | [NIST] |

| Molecular Weight | 338.24 g/mol | [NIST] |

| Melting Point | 49-56 °C | [ChemicalBook] |

| Boiling Point (Predicted) | 429.7 ± 28.0 °C | [ChemicalBook] |

| Density (Predicted) | 1.340 ± 0.06 g/cm³ | [ChemicalBook] |

| Appearance | White to beige or light brown crystalline powder | [Various Suppliers] |

Synthesis and Characterization

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction, a variant of the Gabriel synthesis. This method offers a robust and high-yielding route to the desired product.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of N-alkylphthalimides.

Materials:

-

Potassium phthalimide

-

1,8-Dibromooctane

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium phthalimide (1.0 equivalent) in anhydrous DMF.

-

Add 1,8-dibromooctane (a suitable excess, e.g., 3.0 equivalents) to the stirred solution.

-

Heat the reaction mixture to a temperature of 80-100 °C and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing a large volume of deionized water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with deionized water to remove any remaining DMF and unreacted potassium phthalimide.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for the phthalimide group and the alkyl chain. Key expected peaks include:

-

~1770 and ~1715 cm⁻¹: Strong, characteristic symmetric and asymmetric C=O stretching vibrations of the imide group.

-

~2925 and ~2855 cm⁻¹: C-H stretching vibrations of the octyl chain.

-

~1395 cm⁻¹: C-N stretching vibration.

-

~720 cm⁻¹: C-Br stretching vibration.

The actual IR spectrum can be accessed from the NIST Chemistry WebBook for CAS number 17702-83-9.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthalimide ring (in the range of δ 7.7-7.9 ppm) and the aliphatic protons of the octyl chain. The methylene group attached to the nitrogen will appear as a triplet around δ 3.6-3.7 ppm, and the methylene group attached to the bromine will be a triplet around δ 3.4 ppm. The remaining methylene groups will appear as multiplets in the upfield region (δ 1.2-1.9 ppm).

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the phthalimide group around δ 168 ppm, aromatic carbons between δ 123-134 ppm, and the aliphatic carbons of the octyl chain in the range of δ 26-38 ppm.

Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak (M and M+2 in approximately a 1:1 ratio) will be observed. The fragmentation pattern will likely involve the loss of the bromine atom and cleavage of the octyl chain. The mass spectrum is also available on the NIST database.

Application in Drug Discovery: A Key Building Block for PROTACs

A significant and cutting-edge application of phthalimide derivatives, including this compound, is in the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.

The phthalimide moiety serves as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN). The N-(8-Bromooctyl) group provides a versatile linker with a reactive handle (the bromine atom) for conjugation to a ligand that binds to the protein of interest.

The general mechanism of action for a phthalimide-based PROTAC is as follows:

-

The PROTAC molecule simultaneously binds to the target protein (Protein of Interest, POI) and the CRBN E3 ligase, forming a ternary complex.

-

This proximity induces the E3 ligase to polyubiquitinate the target protein.

-

The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

The 8-carbon alkyl chain of this compound provides a flexible spacer to allow for the optimal orientation of the target protein and the E3 ligase for efficient ubiquitination. The terminal bromide can be readily displaced by a nucleophile on the target-binding ligand, such as an amine or thiol, to form the final PROTAC molecule. The length of the linker is a critical parameter in PROTAC design, and the octyl chain offers a common starting point for optimization.

Conclusion

This compound is a valuable chemical entity with well-defined properties. Its straightforward synthesis and bifunctional nature make it an important tool for medicinal chemists and drug discovery scientists. In particular, its role as a precursor for the synthesis of PROTACs highlights its significance in the development of novel therapeutic modalities for targeting previously "undruggable" proteins. This guide provides the essential technical information required for the effective utilization of this compound in a research and development setting.

An In-depth Technical Guide to N-(8-Bromooctyl)phthalimide (CAS: 17702-83-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(8-Bromooctyl)phthalimide is a synthetic organic compound that serves as a key intermediate in various chemical syntheses, particularly in the field of medicinal chemistry and drug development. Its bifunctional nature, possessing a stable phthalimide protecting group for a primary amine at one end of an eight-carbon chain and a reactive bromo group at the other, makes it a versatile building block for the introduction of an aminomooctyl moiety into a wide range of molecular scaffolds. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on experimental protocols and data relevant to research and development.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 17702-83-9 | [1] |

| Molecular Formula | C₁₆H₂₀BrNO₂ | [1] |

| Molecular Weight | 338.24 g/mol | [1] |

| Melting Point | 49-51 °C | Data from various chemical suppliers |

| Appearance | White to off-white crystalline powder | General knowledge |

| IUPAC Name | 2-(8-Bromooctyl)isoindole-1,3-dione | [1] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Features | Reference/Notes |

| ¹H NMR (CDCl₃, predicted) | δ 7.85 (m, 2H, Ar-H), 7.72 (m, 2H, Ar-H), 3.67 (t, 2H, N-CH₂), 3.40 (t, 2H, CH₂-Br), 1.85 (p, 2H, CH₂), 1.68 (p, 2H, CH₂), 1.42-1.25 (m, 8H, -(CH₂)₄-) | Predicted based on analogous structures. Actual experimental data not found in the searched literature. |

| ¹³C NMR (CDCl₃, predicted) | δ 168.4 (C=O), 133.9 (Ar-C), 132.1 (Ar-C), 123.2 (Ar-CH), 37.9 (N-CH₂), 33.8 (CH₂-Br), 32.7, 28.9, 28.5, 28.0, 26.5, 25.9 (-(CH₂)₆-) | Predicted based on analogous structures. Actual experimental data not found in the searched literature. |

| FT-IR (KBr) | ~1770 cm⁻¹ (C=O, symmetric stretch), ~1710 cm⁻¹ (C=O, asymmetric stretch), ~1400 cm⁻¹ (C-N stretch), ~720 cm⁻¹ (C-H, aromatic) | NIST WebBook[1] |

| Mass Spectrum (EI) | m/z 337/339 [M]⁺, 212, 160, 147, 130, 104, 76 | NIST WebBook[1] |

| Solubility | Soluble in many common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Limited solubility in alcohols and hydrocarbons. | Inferred from the properties of similar compounds; specific quantitative data is not readily available.[2][3] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is a variation of the Gabriel synthesis, which involves the N-alkylation of potassium phthalimide with a suitable alkylating agent, in this case, 1,8-dibromooctane.

Experimental Protocol: Synthesis via Gabriel Alkylation

This protocol is adapted from general procedures for the synthesis of N-(ω-bromoalkyl)phthalimides.[4][5]

Materials:

-

Potassium phthalimide

-

1,8-Dibromooctane

-

Dimethylformamide (DMF), anhydrous

-

Water

-

Isopropanol or Ethanol

-

Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, etc.)

-

Stirring and heating apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend potassium phthalimide (1.0 equivalent) in anhydrous dimethylformamide (DMF).

-

Add 1,8-dibromooctane to the suspension. A molar ratio of 1,8-dibromooctane to potassium phthalimide of 3 to 8 is recommended to minimize the formation of the bis-substituted byproduct.[4]

-

Heat the reaction mixture with stirring to a temperature between 80°C and 100°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting potassium phthalimide is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a larger volume of water to precipitate the crude product and dissolve the potassium bromide byproduct.

-

Collect the solid precipitate by vacuum filtration and wash it thoroughly with water.

-

The excess 1,8-dibromooctane can be removed from the crude product by vacuum distillation.

-

Recrystallize the crude this compound from a suitable solvent, such as isopropanol or ethanol, to obtain the pure product.

-

Dry the purified product under vacuum.

References

- 1. This compound [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phthalimide (CAS 85-41-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. US20040176613A1 - Method for preparing n-($g(v)-bromoalkyl)phthalimides - Google Patents [patents.google.com]

- 5. Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles [organic-chemistry.org]

N-(8-Bromooctyl)phthalimide molecular weight and formula

This guide provides an in-depth overview of the chemical properties of N-(8-Bromooctyl)phthalimide, a compound relevant to researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Properties

This compound is a chemical compound with the molecular formula C16H20BrNO.[1] Its molecular weight is approximately 338.24 g/mol .[1][2]

| Property | Value |

| Molecular Formula | C16H20BrNO |

| Molecular Weight | 338.240 g/mol [1] |

| CAS Number | 17702-83-9[1][2] |

Structural Information

The structure of this compound consists of a phthalimide group connected to an eight-carbon alkyl chain (octyl group), with a bromine atom at the terminal position of the chain.

Caption: Logical relationship between the chemical name and its constituent parts.

References

A Technical Guide to the Synthesis and Characterization of N-(8-Bromooctyl)phthalimide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of N-(8-Bromooctyl)phthalimide (C₁₆H₂₀BrNO₂), a key synthetic intermediate. It details a standard synthesis protocol based on the Gabriel amine synthesis, outlines purification methods, and presents a full characterization profile. The guide includes tabulated quantitative data from spectroscopic analyses and a visual workflow diagram to ensure clarity and reproducibility for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a valuable bifunctional molecule widely used in organic synthesis. It incorporates a protected primary amine in the form of a phthalimide group and a terminal alkyl bromide. This structure makes it an excellent building block for introducing an eight-carbon aminoalkyl spacer into various molecular scaffolds. Its primary application lies in the synthesis of primary amines following deprotection, which are precursors for pharmaceuticals, functionalized materials, and various bioactive compounds. The phthalimide group offers a robust and reliable method for protecting the amine functionality, preventing over-alkylation common with other methods.[1][2]

Synthesis of this compound

The synthesis is typically achieved via a nucleophilic substitution reaction, a variant of the Gabriel synthesis, where the phthalimide anion displaces a bromide ion from a symmetrical dibromoalkane.

Reaction Scheme:

This protocol outlines the synthesis of this compound from potassium phthalimide and 1,8-dibromooctane. Using a significant excess of 1,8-dibromooctane is crucial to minimize the formation of the bis-substituted byproduct, 1,8-bis(phthalimido)octane.

Materials:

-

Potassium Phthalimide (C₈H₄KNO₂)

-

1,8-Dibromooctane (C₈H₁₆Br₂)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethanol

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add potassium phthalimide (1.0 eq).

-

Reagent Addition: Add anhydrous DMF to the flask to dissolve the potassium phthalimide. Subsequently, add a large excess of 1,8-dibromooctane (4.0-5.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a beaker containing ice-water, which will cause the crude product to precipitate.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove DMF and potassium bromide.

-

Purification: The primary impurity is the unreacted 1,8-dibromooctane. The crude product can be purified by recrystallization from an ethanol/water mixture. Dissolve the crude solid in hot ethanol and add water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Drying: Collect the purified white crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Characterization Data

The identity and purity of the synthesized this compound are confirmed through physical and spectroscopic analysis.

| Property | Value | Reference |

| IUPAC Name | 2-(8-bromooctyl)isoindole-1,3-dione | [3] |

| CAS Number | 17702-83-9 | [3][4] |

| Molecular Formula | C₁₆H₂₀BrNO₂ | [4][5] |

| Molecular Weight | 338.24 g/mol | [4][5] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 49-51 °C |

¹H NMR Spectroscopy (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.85 - 7.82 | m | 2H | Aromatic H (Phthalimide) |

| 7.72 - 7.69 | m | 2H | Aromatic H (Phthalimide) |

| 3.68 | t, J = 7.2 Hz | 2H | N-CH₂ -(CH₂)₆-CH₂Br |

| 3.40 | t, J = 6.8 Hz | 2H | N-CH₂-(CH₂)₆-CH₂ Br |

| 1.85 | p, J = 6.8 Hz | 2H | N-CH₂-CH₂-CH₂ -(CH₂)₄-CH₂Br |

| 1.68 | p, J = 7.2 Hz | 2H | N-CH₂-CH₂ -(CH₂)₅-CH₂Br |

| 1.42 - 1.28 | m | 8H | N-CH₂-CH₂-(CH₂ )₄-CH₂-CH₂Br |

¹³C NMR Spectroscopy (CDCl₃, 101 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| 168.4 | C=O (Phthalimide) |

| 133.9 | Aromatic CH (Phthalimide) |

| 132.1 | Aromatic C-quat. (Phthalimide) |

| 123.2 | Aromatic CH (Phthalimide) |

| 37.9 | C H₂-N |

| 33.8 | C H₂-Br |

| 32.7 | Methylene C |

| 28.6 | Methylene C |

| 28.1 | Methylene C |

| 28.0 | Methylene C |

| 26.5 | Methylene C |

Infrared (IR) Spectroscopy (Gas Phase): [4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2935, 2858 | Strong | C-H stretch (aliphatic) |

| 1773 | Strong | C=O stretch (imide, asymmetric) |

| 1715 | Strong | C=O stretch (imide, symmetric) |

| 1467 | Medium | CH₂ bend (scissoring) |

| 1396 | Strong | C-N stretch |

| 719 | Strong | C-H bend (aromatic, ortho-subst.) |

| 650 | Medium | C-Br stretch |

Mass Spectrometry (Electron Ionization): [5]

| m/z Ratio | Relative Intensity | Assignment |

| 339 / 337 | Low | [M]⁺ Molecular ion peak (presence of ⁷⁹Br and ⁸¹Br isotopes) |

| 258 | Medium | [M - Br]⁺ |

| 160 | High | [C₈H₄O₂NCH₂]⁺ (Phthalimidomethyl cation) |

| 147 | Base Peak | [C₈H₅NO₂]⁺ (Phthalimide radical cation) |

| 133 | High | [C₈H₅NO]⁺ (Loss of CO from m/z 160) |

Workflow and Process Visualization

The following diagram illustrates the key stages in the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and analysis of this compound.

References

An In-depth Technical Guide to the Spectral Data of N-(8-Bromooctyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-(8-Bromooctyl)phthalimide, a valuable intermediate in organic synthesis and drug discovery. The document details the methodologies for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presenting the quantitative information in clearly structured tables. Visual diagrams are included to illustrate the synthetic workflow and key structural features.

Synthesis and Characterization Workflow

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, a cornerstone of organic chemistry. The general workflow involves the reaction of potassium phthalimide with a suitable octyl halide, in this case, 1,8-dibromooctane. The subsequent characterization of the purified product relies on a suite of spectroscopic techniques to confirm its identity and purity.

Caption: General workflow for the synthesis and characterization of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of N-alkylphthalimides.

-

Preparation of Potassium Phthalimide: Phthalimide (1 equivalent) is dissolved in a suitable solvent such as dimethylformamide (DMF). To this solution, potassium carbonate (1.1 equivalents) is added, and the mixture is stirred at room temperature for 1 hour to form potassium phthalimide in situ.

-

Alkylation Reaction: 1,8-Dibromooctane (3 equivalents) is added to the suspension of potassium phthalimide. The reaction mixture is then heated to 80-90°C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a white solid.

Spectral Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for proton and 100 MHz for carbon, respectively. Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

-

Mass Spectrometry: The mass spectrum is acquired using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe or a gas chromatograph.

Spectral Data

The following tables summarize the key spectral data for this compound.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.85 | m | 2H | Aromatic (Hα) |

| ~7.72 | m | 2H | Aromatic (Hβ) |

| 3.68 | t | 2H | N-CH₂ |

| 3.41 | t | 2H | CH₂-Br |

| 1.85 | p | 2H | CH₂ adjacent to CH₂-Br |

| ~1.69 | m | 2H | CH₂ adjacent to N-CH₂ |

| ~1.30 | m | 8H | -(CH₂)₄- |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~168.4 | C=O (Phthalimide) |

| ~133.9 | Aromatic (CH) |

| ~132.1 | Aromatic (quaternary C) |

| ~123.2 | Aromatic (CH) |

| ~37.9 | N-CH₂ |

| ~33.9 | CH₂-Br |

| ~32.7 | Alkyl CH₂ |

| ~28.9 | Alkyl CH₂ |

| ~28.5 | Alkyl CH₂ |

| ~28.0 | Alkyl CH₂ |

| ~26.5 | Alkyl CH₂ |

IR Spectral Data

The infrared spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925, 2854 | Strong | C-H stretching (alkyl) |

| ~1771, 1712 | Strong | C=O stretching (imide) |

| ~1465, 1396 | Medium | C-H bending (alkyl) |

| ~719 | Strong | C-H bending (aromatic) |

| ~650 | Medium | C-Br stretching |

Data obtained from the NIST WebBook.[1]

Mass Spectrometry Data

The mass spectrum confirms the molecular weight and provides information about the fragmentation pattern of the molecule.[1]

| m/z | Relative Intensity (%) | Assignment |

| 339, 337 | ~5 | [M]⁺ (Molecular ion) |

| 258 | ~10 | [M - Br]⁺ |

| 160 | 100 | [Phthalimidomethyl]⁺ |

| 148 | ~20 | [Phthalimide]⁺ |

| 130 | ~15 | [C₈H₄O₂]⁺ |

| 104 | ~30 | [C₇H₄O]⁺ |

| 76 | ~25 | [C₆H₄]⁺ |

This comprehensive guide provides essential spectral data and experimental context for this compound, serving as a valuable resource for professionals in the fields of chemical research and drug development. The provided data and protocols facilitate the identification, characterization, and utilization of this important chemical compound.

References

N-(8-Bromooctyl)phthalimide: A Versatile Precursor for the Synthesis of Primary Amines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(8-Bromooctyl)phthalimide is a key intermediate in organic synthesis, primarily utilized as a precursor for the preparation of 8-aminooctan-1-ol and other long-chain primary amines. Its application is a cornerstone of the Gabriel synthesis, a robust and reliable method for forming primary amines while avoiding the common issue of over-alkylation that can occur with other amination methods.[1] This guide provides a comprehensive overview of the synthesis of this compound and its subsequent conversion to primary amines, offering detailed experimental protocols, quantitative data, and visualizations to aid researchers in their synthetic endeavors.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between potassium phthalimide and a large excess of 1,8-dibromooctane. The use of a dipolar aprotic solvent, such as N,N-dimethylformamide (DMF), is recommended to enhance the reaction rate and yield.[]

Experimental Protocol:

A detailed experimental procedure for a reaction of analogous N-(ω-bromoalkyl)phthalimides is described in the literature, which can be adapted for this compound.[3] In a typical setup, potassium phthalimide is reacted with a significant molar excess (3 to 8 equivalents) of 1,8-dibromooctane. The reaction is conducted without a co-solvent and is heated with stirring at a temperature ranging from 50°C to 130°C.[3]

Upon completion of the reaction, the mixture is cooled, and water is added to dissolve the potassium bromide byproduct. The organic layer, containing the product and excess 1,8-dibromooctane, is separated. The excess 1,8-dibromooctane is then removed under reduced pressure. The crude this compound is purified by crystallization from a low-boiling point alcohol, such as ethanol.[3]

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| Potassium Phthalimide | 1 equivalent | Source of the protected amine |

| 1,8-Dibromooctane | 3 - 8 equivalents | Alkylating agent and reaction medium |

| Temperature | 50 - 130 °C | To facilitate the SN2 reaction |

| Purification | Crystallization from alcohol | To isolate the pure product |

Table 1: Summary of Reaction Conditions for the Synthesis of this compound.

Conversion to Primary Amines: The Gabriel Synthesis

The phthalimide group in this compound serves as a protecting group for the primary amine. Deprotection is most commonly achieved through hydrazinolysis, also known as the Ing-Manske procedure.[4] This method involves reacting the N-substituted phthalimide with hydrazine, which cleaves the phthalimide ring to release the desired primary amine.[4]

Experimental Protocol:

The this compound is dissolved in a suitable solvent, typically ethanol. Hydrazine hydrate is then added to the solution, and the mixture is heated under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the phthalhydrazide, a white precipitate, is formed. This byproduct is removed by filtration. The filtrate, containing the primary amine, can then be subjected to an acid-base extraction for further purification.

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| This compound | 1 equivalent | Protected amine precursor |

| Hydrazine Hydrate | 1.5 - 2.0 equivalents | Cleavage of the phthalimide group |

| Solvent | Ethanol | Reaction medium |

| Reaction Condition | Reflux | To drive the reaction to completion |

| Purification | Filtration and Acid-Base Extraction | To isolate the pure primary amine |

Table 2: Summary of Reaction Conditions for the Hydrazinolysis of this compound.

Signaling Pathways and Logical Relationships

The Gabriel synthesis follows a clear logical progression from a primary alkyl halide to a primary amine, with the phthalimide acting as a masked form of ammonia. This prevents the formation of secondary and tertiary amines, which are common byproducts in other amination reactions.

Conclusion

This compound is an invaluable reagent for the synthesis of 8-aminooctan-1-ol and related long-chain primary amines. The Gabriel synthesis, employing this intermediate, offers a clean and high-yielding route to these important compounds, which find applications in various fields, including the development of pharmaceuticals and novel materials. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this synthetic strategy in the laboratory.

References

An In-depth Technical Guide to the Gabriel Synthesis with N-(8-Bromooctyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Gabriel synthesis, with a specific focus on the use of N-(8-Bromooctyl)phthalimide as a key intermediate for the synthesis of primary amines. This methodology is particularly valuable in research and drug development for the controlled introduction of a primary amino group into a molecule, avoiding the common issue of over-alkylation.[1][2][3][4] This document outlines the core principles of the Gabriel synthesis, detailed experimental protocols, quantitative data, and characterization of the key compounds involved.

Introduction to the Gabriel Synthesis

The Gabriel synthesis, named after Siegmund Gabriel, is a robust and widely used method for the preparation of primary amines from primary alkyl halides.[1] The reaction typically involves two main steps: the N-alkylation of potassium phthalimide with an alkyl halide, followed by the subsequent cleavage of the resulting N-alkylphthalimide to release the desired primary amine.[1][3][4] A key advantage of this method is the use of the phthalimide anion as a surrogate for an ammonia anion (NH₂⁻), which effectively prevents the formation of secondary and tertiary amine byproducts that are often observed in direct alkylation of ammonia.[1][5]

The acidity of the N-H proton in phthalimide (pKa ≈ 8.3) allows for its easy deprotonation with a moderately strong base, such as potassium hydroxide, to form the nucleophilic potassium phthalimide.[4] This nucleophile then reacts with a primary alkyl halide in an Sₙ2 reaction to form the N-alkylphthalimide intermediate. The final step, the liberation of the primary amine, can be achieved through various methods, with hydrazinolysis being one of the most common due to its relatively mild conditions.[1][5]

Synthesis of this compound

The synthesis of the key intermediate, this compound, is typically achieved by the reaction of potassium phthalimide with an excess of 1,8-dibromooctane. The use of an excess of the dibromoalkane is crucial to minimize the formation of the diphthalimido byproduct.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the N-alkylation of potassium phthalimide with alkyl halides.[6]

Materials:

-

Potassium phthalimide

-

1,8-dibromooctane

-

Dimethylformamide (DMF)

-

Water

-

Ethanol

-

Chloroform (for extraction, optional)

-

Sodium carbonate solution (0.1 M, for washing, optional)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine potassium phthalimide (1.0 equivalent) and a significant excess of 1,8-dibromooctane (3 to 8 equivalents).[7]

-

The reaction can be carried out without a solvent or with a polar aprotic solvent like DMF to facilitate the reaction at a lower temperature.[2][7]

-

Heat the reaction mixture with stirring. If no solvent is used, the temperature is typically maintained between 50°C and 130°C.[7] If DMF is used as a solvent, the reaction can be conducted at a lower temperature, for instance, 60°C for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture. If DMF was used, it can be removed under reduced pressure.

-

If the reaction was performed without a solvent, add water to the cooled mixture to dissolve the potassium bromide byproduct.[7]

-

Extract the organic phase. If chloroform is used, extract the mixture, wash the organic layer with water and a dilute sodium carbonate solution to remove any unreacted potassium phthalimide, and then wash again with water.[7]

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The excess 1,8-dibromooctane is removed by distillation under reduced pressure.[7]

-

The crude this compound can be purified by crystallization from a suitable solvent, such as a low-boiling point alcohol like ethanol.[7]

Quantitative Data

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio | Typical Yield | Melting Point (°C) |

| Potassium Phthalimide | C₈H₄KNO₂ | 185.22 | 1.0 | - | - |

| 1,8-Dibromooctane | C₈H₁₆Br₂ | 272.02 | 3.0 - 8.0 | - | - |

| This compound | C₁₆H₂₀BrNO₂ | 338.24 | - | 60-80% | 49-56 |

Note: Yields can vary depending on the specific reaction conditions and purification methods. A reported synthesis of N-octylphthalimide from n-octyl bromide using phase-transfer catalysis resulted in a 61.3% yield after column chromatography.

Conversion of this compound to 8-Aminooctan-1-amine

The final step in the Gabriel synthesis is the cleavage of the phthalimide group to liberate the primary amine. Hydrazinolysis, using hydrazine hydrate, is a common and effective method for this transformation.[1][5]

Experimental Protocol: Hydrazinolysis of this compound

This protocol is a general procedure for the hydrazinolysis of N-alkylphthalimides.

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Concentrated Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (typically 1.2 to 1.5 equivalents) to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction by TLC for the disappearance of the starting material. The reaction is often complete within a few hours.

-

A white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and then acidify with concentrated HCl. This step helps to precipitate any remaining phthalhydrazide and converts the product amine into its hydrochloride salt.

-

Heat the mixture at reflux for an additional hour to ensure complete precipitation of the phthalhydrazide.

-

Cool the mixture and filter off the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.

-

Combine the filtrate and the washings, and remove the ethanol by rotary evaporation.

-

Dissolve the residue in water and make the solution basic (pH > 10) by adding a sodium hydroxide solution. This deprotonates the amine salt, liberating the free primary amine.

-

Extract the primary amine with a suitable organic solvent such as dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude primary amine.

-

The product can be further purified by distillation or column chromatography.

Quantitative Data

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio | Typical Yield |

| This compound | C₁₆H₂₀BrNO₂ | 338.24 | 1.0 | - |

| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 | 1.2 - 1.5 | - |

| 8-Aminooctan-1-amine | C₈H₂₀N₂ | 144.26 | - | 70-95% |

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Characterization of Compounds

Spectroscopic methods are essential for the characterization of the starting material, intermediate, and final product.

This compound

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthalimide group (typically in the range of 7.7-7.9 ppm), a triplet for the methylene group attached to the nitrogen (around 3.7 ppm), a triplet for the methylene group attached to the bromine (around 3.4 ppm), and a series of multiplets for the other methylene groups in the octyl chain.[8]

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the phthalimide group (around 168 ppm), the aromatic carbons, and the aliphatic carbons of the octyl chain.[8]

-

IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands for the carbonyl groups of the imide (typically around 1770 and 1710 cm⁻¹).[9][10]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

8-Aminooctan-1-amine

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the methylene groups adjacent to the two amino groups, and the other methylene groups in the octyl chain. The protons of the amino groups will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show signals for the eight carbons of the octyl chain, with the carbons attached to the nitrogen atoms being the most deshielded.

-

IR Spectroscopy: The infrared spectrum will show characteristic N-H stretching vibrations for the primary amino groups in the region of 3300-3500 cm⁻¹. The N-H bending vibration may also be observed around 1600 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns corresponding to the loss of alkyl and amino fragments.

Reaction Mechanisms and Workflows

Gabriel Synthesis Reaction Pathway

References

- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US20040176613A1 - Method for preparing n-($g(v)-bromoalkyl)phthalimides - Google Patents [patents.google.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of N-(8-Bromooctyl)phthalimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-(8-Bromooctyl)phthalimide. Drawing from available safety data and the known chemical properties of related compounds, this document outlines best practices for handling, storage, and assessing the stability of this reagent, which is crucial for its effective use in research and drug development.

Physicochemical Properties and Stability Profile

This compound is a solid, and its stability is influenced by environmental factors such as temperature, moisture, and light. While specific, in-depth stability studies on this compound are not extensively available in peer-reviewed literature, information from safety data sheets (SDS) and the general chemistry of N-alkyl phthalimides and alkyl bromides allows for a reliable assessment of its stability profile.

Key Stability Considerations:

-

Moisture Sensitivity: Phthalimide derivatives are susceptible to hydrolysis. The presence of water can lead to the cleavage of the imide ring to form phthalamic acid derivatives, and potentially the hydrolysis of the bromoalkyl chain. It is therefore crucial to protect the compound from moisture.

-

Thermal Decomposition: At elevated temperatures, this compound can undergo decomposition. Thermal degradation of similar brominated compounds can lead to the release of hydrogen bromide and other hazardous substances.

-

Light Sensitivity: While not always explicitly stated for this specific compound, many organic halogenated compounds exhibit sensitivity to light. Exposure to UV radiation can potentially lead to the formation of radical species and subsequent degradation.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on supplier safety data sheets and general chemical principles:

| Parameter | Recommended Condition |

| Temperature | Store in a freezer at -20°C for long-term storage. For short-term use, storage at 2-8°C in a refrigerator is acceptable. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen. |

| Container | Keep in a tightly sealed, opaque container to protect from moisture and light. |

| Location | Store in a cool, dry, and well-ventilated area away from incompatible substances. |

| Incompatibilities | Avoid strong oxidizing agents, strong bases, and excessive heat. |

Potential Degradation Pathways

The primary degradation pathway for this compound under typical laboratory and storage conditions is hydrolysis. The presence of water, especially under basic or acidic conditions, can lead to the cleavage of the phthalimide ring.

Caption: Potential hydrolytic degradation pathway of this compound.

Experimental Protocols

Protocol: Stability Assessment of this compound

Objective: To evaluate the stability of this compound under various environmental conditions over time.

Materials:

-

This compound

-

Vials (amber glass, with inert caps)

-

Environmental chambers (for controlled temperature and humidity)

-

UV light source

-

Analytical instrumentation (e.g., HPLC-UV, GC-MS, NMR)

-

Solvents for analysis (e.g., acetonitrile, methanol, deuterated chloroform)

Methodology:

-

Sample Preparation:

-

Accurately weigh a predetermined amount of this compound into multiple amber glass vials.

-

Create separate sets of samples for each storage condition to be tested.

-

Tightly seal the vials, and for some conditions, purge with an inert gas.

-

-

Storage Conditions:

-

Long-Term Stability: Store samples at the recommended storage condition (-20°C) and a controlled room temperature condition (e.g., 25°C/60% RH).

-

Accelerated Stability: Store samples at an elevated temperature (e.g., 40°C/75% RH) to accelerate degradation.

-

Photostability: Expose a set of samples to a controlled UV light source. Include a control sample wrapped in aluminum foil to exclude light.

-

-

Time Points:

-

Define specific time points for analysis (e.g., 0, 1, 3, 6, and 12 months for long-term studies; 0, 1, 2, 3, and 6 months for accelerated studies).

-

-

Analytical Method:

-

Develop and validate a stability-indicating analytical method, such as HPLC-UV, to separate the intact this compound from potential degradation products.

-

At each time point, dissolve the contents of a vial in a suitable solvent and analyze using the validated method.

-

Characterize any significant degradation products using techniques like LC-MS or NMR.

-

-

Data Analysis:

-

Quantify the amount of this compound remaining at each time point.

-

Calculate the percentage of degradation.

-

Determine the rate of degradation under each condition.

-

Caption: General experimental workflow for stability testing.

Synthesis and Handling

This compound is typically synthesized via the Gabriel synthesis, which involves the N-alkylation of potassium phthalimide with 1,8-dibromooctane. Understanding this synthesis is relevant to its purity and potential impurities.

Caption: Synthesis of this compound via Gabriel Synthesis.

Handling Precautions:

-

Always handle this compound in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of spills, clean up promptly using appropriate methods for solid chemical spills.

Conclusion

The stability of this compound is paramount for its successful application in research and development. By adhering to the recommended storage conditions of a cool, dry, and inert environment, and by understanding its potential for hydrolytic degradation, researchers can ensure the quality and reliability of this important chemical intermediate. For critical applications, conducting a formal stability study using the outlined protocol is recommended to establish a definitive shelf-life under specific laboratory conditions.

Navigating the Synthesis and Purity of N-(8-Bromooctyl)phthalimide: A Technical Guide

For researchers, scientists, and drug development professionals, the purity and characterization of chemical intermediates are paramount to the success of complex synthetic pathways and the integrity of final products. This in-depth technical guide focuses on the purity specifications for N-(8-Bromooctyl)phthalimide, a key building block in various organic syntheses. This document outlines the synthesis, potential impurities, and analytical methodologies for this compound, providing a comprehensive resource for its effective utilization in research and development.

Physicochemical Properties and Purity Specifications

This compound is a solid with the molecular formula C₁₆H₂₀BrNO₂ and a molecular weight of 338.24 g/mol .[1][2] Commercial suppliers typically offer this reagent with a purity of 96%.[3] For many applications, especially in pharmaceutical development, a higher purity of >98% is often desired, which can be achieved through purification techniques such as recrystallization.

A summary of key physicochemical and purity specifications is provided in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₀BrNO₂ | [1][2] |

| Molecular Weight | 338.24 g/mol | [1][2] |

| CAS Number | 17702-83-9 | [1][2] |

| Typical Commercial Purity | 96% | [3] |

| Appearance | Solid | |

| Melting Point | Not consistently reported, requires experimental determination. |

Synthesis of this compound via Gabriel Synthesis

The most common and effective method for the synthesis of this compound is the Gabriel synthesis. This reaction involves the N-alkylation of potassium phthalimide with a primary alkyl halide, in this case, 1,8-dibromooctane. This method is advantageous as it prevents over-alkylation, a common side reaction in the direct alkylation of ammonia.

The overall synthetic pathway is illustrated in the following workflow diagram:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

A general procedure for the synthesis of N-alkylphthalimides, adapted for this compound, is as follows:

-

Formation of Potassium Phthalimide: In a round-bottom flask, dissolve phthalimide in a suitable solvent such as dimethylformamide (DMF). Add a stoichiometric equivalent of potassium hydroxide (KOH) and stir the mixture until the phthalimide is completely deprotonated to form potassium phthalimide.

-

N-Alkylation: To the solution of potassium phthalimide, add an excess of 1,8-dibromooctane. The reaction mixture is then heated to facilitate the nucleophilic substitution (SN2) reaction. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., dichloromethane) and washed with water to remove any remaining inorganic salts. The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

Purification: The crude product is purified by recrystallization. A suitable solvent system, such as ethanol/water, is used. The crude solid is dissolved in a minimal amount of hot solvent, and the solution is allowed to cool slowly to induce crystallization. The pure crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Purity Assessment: Analytical Methods

To ensure the synthesized this compound meets the required purity specifications, a combination of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC method is suitable for this compound.

Experimental Protocol: HPLC Analysis

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is typically effective. For mass spectrometry detection, a volatile buffer like formic acid can be added.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phthalimide chromophore absorbs, typically around 220 nm.

-

Sample Preparation: A dilute solution of the sample is prepared in the mobile phase.

The purity is determined by the area percentage of the main peak in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound and identifying any impurities.

Experimental Protocol: NMR Analysis

-

Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent.

-

Internal Standard: Tetramethylsilane (TMS) is used as the internal standard (0 ppm).

-

¹H NMR: The spectrum should show characteristic signals for the aromatic protons of the phthalimide group (around 7.7-7.9 ppm), the methylene protons adjacent to the nitrogen (a triplet around 3.7 ppm), the methylene protons adjacent to the bromine (a triplet around 3.4 ppm), and the other methylene protons of the octyl chain (multiplets between 1.2 and 1.9 ppm).

-

¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbons of the phthalimide group (around 168 ppm), the aromatic carbons, and the aliphatic carbons of the octyl chain.

The integration of the proton signals in the ¹H NMR spectrum can be used to confirm the structure and assess the presence of proton-containing impurities.

Potential Impurities in the Synthesis

During the synthesis of this compound, several impurities can be formed. Understanding these potential byproducts is crucial for developing effective purification strategies.

| Impurity | Origin |

| Phthalimide | Unreacted starting material. |

| 1,8-Dibromooctane | Unreacted starting material. |

| 1,8-Bis(phthalimido)octane | Formed by the reaction of this compound with another molecule of potassium phthalimide. |

| Phthalamic acid derivatives | Resulting from the hydrolysis of the phthalimide ring during work-up or storage. |

The following diagram illustrates the logical relationship of potential impurities to the main synthetic pathway.

Caption: Formation pathways of potential impurities during synthesis.

Role in Drug Development and Signaling Pathways

While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its structural motif is common in compounds with diverse biological activities. Phthalimide derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] The 8-bromooctyl chain provides a reactive handle for further chemical modifications, allowing for its incorporation into more complex molecules designed to interact with specific biological targets. For instance, it can be used to synthesize probes or ligands with a long linker arm to study protein-ligand interactions or to develop bifunctional molecules for targeted protein degradation.

The general workflow for utilizing such an intermediate in drug discovery is depicted below.

Caption: A generalized workflow for the use of this compound in drug discovery.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. chemuniverse.com [chemuniverse.com]

- 4. researchgate.net [researchgate.net]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Octylamine via N-(8-Bromooctyl)phthalimide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of octylamine, a valuable primary amine in organic synthesis and drug development, utilizing the Gabriel synthesis pathway with N-(8-Bromooctyl)phthalimide as a key intermediate. This method offers a reliable route to primary amines, minimizing the over-alkylation often encountered in direct amination reactions.

Overview

The synthesis of octylamine is achieved in a two-step process. The first step involves the N-alkylation of potassium phthalimide with 1,8-dibromooctane to form this compound. The subsequent step is the cleavage of the phthalimide group using hydrazine hydrate (hydrazinolysis) to liberate the desired primary amine, octylamine.

Data Presentation

The following tables summarize the key reactants, products, and typical yields for the two-stage synthesis of octylamine.

Table 1: Synthesis of this compound

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| Potassium Phthalimide | C₈H₄KNO₂ | 185.22 | White solid |

| 1,8-Dibromooctane | C₈H₁₆Br₂ | 272.02 | Colorless liquid |

| This compound | C₁₆H₂₀BrNO₂ | 338.24 | White to beige crystalline powder[1] |

| Typical Yield | ~70-80% |

Table 2: Synthesis of Octylamine from this compound

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| This compound | C₁₆H₂₀BrNO₂ | 338.24 | White to beige crystalline powder[1] |

| Hydrazine Hydrate | H₆N₂O | 50.06 | Colorless fuming liquid |

| Octylamine | C₈H₁₉N | 129.24 | Colorless liquid |

| Phthalhydrazide | C₈H₆N₂O₂ | 162.15 | White solid precipitate |

| Typical Yield | ~80-95% |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the N-alkylation of phthalimides.[2]

Materials:

-

Potassium phthalimide

-

1,8-Dibromooctane

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Chloroform

-

0.1 M Sodium Carbonate solution

-

Water

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethanol or Isopropanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend potassium phthalimide (1.0 equivalent) in anhydrous DMF.

-

Add a significant excess of 1,8-dibromooctane (3 to 8 equivalents). The use of excess dibromoalkane helps to minimize the formation of the bis-phthalimide byproduct.

-

Heat the reaction mixture with stirring to 80-100 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a larger volume of water and transfer to a separatory funnel.

-

Extract the aqueous layer with chloroform (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with 0.1 M sodium carbonate solution to remove any unreacted phthalimide, followed by a wash with water.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to remove the chloroform and excess 1,8-dibromooctane.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield a white to beige crystalline solid.

Characterization Data for this compound:

-

Melting Point: 49-56 °C[1]

-

¹H NMR (CDCl₃): Signals for the phthalimide aromatic protons are expected around δ 7.7-7.9 ppm. The methylene protons of the octyl chain will appear as multiplets between δ 1.2-1.8 ppm, with the methylene group attached to the nitrogen at approximately δ 3.7 ppm and the methylene group attached to the bromine at approximately δ 3.4 ppm.

-

¹³C NMR (CDCl₃): Carbonyl carbons of the phthalimide are expected around δ 168 ppm. Aromatic carbons will be in the range of δ 123-134 ppm. The aliphatic carbons of the octyl chain will appear in the upfield region.

Protocol 2: Synthesis of Octylamine via Hydrazinolysis of this compound

This protocol follows the Ing-Manske procedure for the cleavage of the phthalimide group.[3]

Materials:

-

This compound

-

Ethanol

-

Hydrazine hydrate

-

Concentrated Hydrochloric Acid (HCl)

-

Concentrated Sodium Hydroxide (NaOH) solution

-

Dichloromethane or other suitable organic solvent

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol (approximately 10-20 mL per gram of phthalimide).

-

Add hydrazine hydrate (1.2-1.5 equivalents) to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring. Monitor the reaction by TLC for the disappearance of the starting material. The formation of a white precipitate (phthalhydrazide) will be observed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the mixture with concentrated HCl. This step ensures the complete precipitation of phthalhydrazide.

-

Filter the mixture to remove the phthalhydrazide precipitate and wash the solid with a small amount of cold ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

To the remaining aqueous solution, add a concentrated NaOH solution until the pH is strongly basic (pH > 12) to deprotonate the octylammonium salt.

-

Transfer the basic aqueous solution to a separatory funnel and extract the liberated octylamine with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude octylamine.

-

The octylamine can be further purified by distillation.

Visualizations

Caption: Overall workflow for the two-step synthesis of octylamine.

Caption: Mechanism of phthalimide cleavage by hydrazinolysis.

References

Application Notes and Protocols: Surface Modification of Nanoparticles with N-(8-Bromooctyl)phthalimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of advanced materials for a wide range of applications, including drug delivery, bioimaging, and diagnostics. The choice of surface ligand dictates the nanoparticle's stability, biocompatibility, and interaction with biological systems. N-(8-Bromooctyl)phthalimide is a versatile bifunctional molecule that can be employed for the surface modification of various nanoparticles. The phthalimide group provides a protected primary amine, which can be later deprotected to introduce primary amine functionalities on the nanoparticle surface. The terminal bromide on the octyl chain allows for covalent attachment to nanoparticle surfaces through various chemical strategies, such as nucleophilic substitution reactions.

This document provides detailed protocols for the surface modification of nanoparticles using this compound, subsequent deprotection to expose primary amines, and characterization methods to verify the functionalization.

Core Applications

The introduction of a phthalimide-protected amino group onto the surface of nanoparticles opens up a plethora of possibilities for further functionalization:

-

Drug Conjugation: The deprotected primary amine can be used as a reactive handle to covalently attach therapeutic agents.

-

Targeting Ligand Attachment: Targeting moieties such as antibodies, peptides, or small molecules can be conjugated to the amine group to facilitate site-specific delivery.

-

Biocompatible Coatings: The amine functionality allows for the grafting of polymers like polyethylene glycol (PEG) to enhance stability and reduce non-specific protein adsorption.

-

Bio-sensing: The versatile amine group can be used to immobilize enzymes, antibodies, or nucleic acids for the development of biosensors.

Experimental Protocols

Protocol 1: Surface Modification of Thiol-Reactive Nanoparticles (e.g., Gold Nanoparticles)

This protocol describes the surface functionalization of gold nanoparticles (AuNPs) with this compound via a thiol linker. This involves a two-step process: first, the reaction of this compound with a thiolating agent, and second, the ligand exchange reaction on the AuNP surface.

Materials:

-

This compound

-

Potassium thioacetate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Citrate-stabilized gold nanoparticles (AuNPs)

-

Dimethylformamide (DMF)

-

Ethanol

-

Deionized (DI) water

Procedure:

-

Synthesis of S-(8-Phthalimidooctyl) ethanethioate:

-

Dissolve this compound (1 mmol) and potassium thioacetate (1.2 mmol) in 20 mL of anhydrous DMF.

-

Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.

-

Pour the reaction mixture into 100 mL of DI water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the thioacetate-functionalized compound.

-

-

Thiol Ligand Formation and Surface Modification of AuNPs:

-

Dissolve the synthesized S-(8-Phthalimidooctyl) ethanethioate (0.1 mmol) in 10 mL of ethanol.

-

Add 1 mL of 1 M NaOH to the solution to hydrolyze the thioacetate and generate the free thiol. Stir for 1 hour at room temperature.

-

Neutralize the solution by adding 1 M HCl dropwise until a pH of 7 is reached.

-

Add the ethanolic solution of the thiol-functionalized phthalimide to a vigorously stirred aqueous solution of citrate-stabilized AuNPs (10 nM).

-

Allow the reaction to proceed for 12 hours at room temperature with continuous stirring.

-

Purify the functionalized AuNPs by centrifugation and resuspension in fresh ethanol three times to remove excess ligands.

-

Protocol 2: Deprotection of Phthalimide to Expose Primary Amines

This protocol outlines the removal of the phthalimide protecting group to yield primary amine-functionalized nanoparticles.

Materials:

-

Phthalimide-functionalized nanoparticles

-

Hydrazine hydrate

-

Ethanol

-

DI water

Procedure:

-

Disperse the phthalimide-functionalized nanoparticles in ethanol.

-

Add hydrazine hydrate (10 equivalents per phthalimide group) to the nanoparticle dispersion.

-

Reflux the mixture at 80°C for 4 hours.

-

Cool the reaction mixture to room temperature.

-

Purify the amine-functionalized nanoparticles by centrifugation and washing with ethanol and then DI water to remove the phthalhydrazide byproduct and excess hydrazine.

-

Resuspend the final amine-functionalized nanoparticles in the desired buffer or solvent.

Characterization Data

Successful surface modification can be confirmed using various analytical techniques. The following table summarizes typical quantitative data expected from the characterization of nanoparticles at different stages of functionalization.

| Characterization Technique | Bare Nanoparticles (e.g., Citrate-AuNPs) | Phthalimide-Functionalized Nanoparticles | Amine-Functionalized Nanoparticles |

| Dynamic Light Scattering (DLS) | |||

| Hydrodynamic Diameter (nm) | 20.5 ± 1.2 | 25.8 ± 1.5 | 24.9 ± 1.6 |

| Polydispersity Index (PDI) | 0.15 | 0.21 | 0.19 |

| Zeta Potential (mV) | -35.2 ± 2.1 | -15.7 ± 1.8 | +28.4 ± 2.5 |

| UV-Vis Spectroscopy | |||

| Surface Plasmon Resonance (SPR) Peak (nm) | 520 | 524 | 523 |

| Fourier-Transform Infrared (FTIR) Spectroscopy | |||

| Characteristic Peaks (cm⁻¹) | ~3400 (O-H), ~1600 (C=O) | ~1770 & ~1710 (Phthalimide C=O) | ~3400 (N-H stretch), ~1590 (N-H bend) |

| X-ray Photoelectron Spectroscopy (XPS) | |||

| N 1s Binding Energy (eV) | Not Detected | ~400.5 | ~399.2 |

| Br 3d Binding Energy (eV) | Not Detected | Not Detected (after ligand exchange) | Not Detected |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the surface modification of nanoparticles with this compound and subsequent deprotection to yield amine-functionalized nanoparticles.

Caption: Workflow for nanoparticle surface functionalization.

Logical Relationship of Surface Chemistry

This diagram outlines the chemical transformations occurring on the nanoparticle surface.

Caption: Surface chemistry transformation diagram.

Application Note: Functionalization of Gold Nanoparticles with a Phthalimide-Protected Amino Linker for Biomedical Applications

Abstract

This application note provides a comprehensive, step-by-step protocol for the surface functionalization of gold nanoparticles (AuNPs) with primary amine groups using N-(8-Bromooctyl)phthalimide as the precursor. The methodology involves a robust, multi-step process: (1) synthesis of a thiol-terminated linker, N-(8-mercaptooctyl)phthalimide, to ensure stable covalent attachment to the gold surface; (2) preparation of citrate-stabilized AuNPs via the Turkevich method; (3) surface modification of the AuNPs through a ligand exchange reaction with the synthesized thiol linker; and (4) deprotection of the terminal phthalimide group to expose the primary amine. This protocol is designed for researchers in nanotechnology, materials science, and drug development, providing a reliable method for producing amine-functionalized AuNPs, which are critical platforms for subsequent bioconjugation, targeted drug delivery, and diagnostic applications.

Introduction

Gold nanoparticles are extensively utilized in biomedical research due to their unique optical properties, biocompatibility, and ease of surface modification.[1][2] Functionalizing AuNPs with primary amine groups (-NH2) is a common strategy to create a versatile surface for conjugating various biomolecules, such as peptides, antibodies, and nucleic acids, through standard coupling chemistries (e.g., EDC/NHS).[3]

The Gabriel synthesis provides a classic method for preparing primary amines, using phthalimide as a protecting group to prevent over-alkylation.[4][5] This principle is adapted here to functionalize AuNPs. Direct reaction of an alkyl bromide with the AuNP surface is inefficient. A superior approach involves converting the alkyl bromide into an alkanethiol. The strong, covalent bond formed between gold and sulfur (Au-S) ensures the formation of a stable and dense self-assembled monolayer (SAM) on the nanoparticle surface.[6][7]

This protocol first details the conversion of this compound to N-(8-mercaptooctyl)phthalimide. Subsequently, citrate-stabilized AuNPs are synthesized and functionalized with this thiol linker. The final step involves hydrazinolysis to deprotect the phthalimide, yielding highly stable, amine-terminated AuNPs ready for downstream applications.[8][9]

Overall Experimental Scheme

The entire process, from starting materials to the final amine-functionalized gold nanoparticles, is outlined below. It involves the synthesis of the functional ligand, preparation of the nanoparticle core, ligand exchange on the surface, and final deprotection to reveal the active functional group.

Diagram 1: Overall reaction and functionalization pathway.

Materials and Equipment

Reagents:

-

This compound

-

Potassium thioacetate (KSAc)

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

Trisodium citrate dihydrate

-

Hydrazine monohydrate (N₂H₄·H₂O)

-

Acetone, Methanol, Ethanol, Chloroform (ACS grade or higher)

-

Hydrochloric acid (HCl), concentrated

-

Potassium carbonate (K₂CO₃)

-

Magnesium sulfate (MgSO₄)

-

Ultrapure water (18.2 MΩ·cm)

Equipment:

-

Round-bottom flasks and reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

High-speed centrifuge

-

UV-Vis Spectrophotometer

-

Dynamic Light Scattering (DLS) and Zeta Potential Analyzer

-

Standard laboratory glassware, syringes, and filters (0.22 µm)

-

pH meter

Experimental Protocols

Protocol 1: Synthesis of N-(8-mercaptooctyl)phthalimide

This two-step procedure converts the starting alkyl bromide into the required thiol linker.

Step 1a: Synthesis of N-(8-Thioacetyloctyl)phthalimide

-

In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and potassium thioacetate (1.2 eq) in 50 mL of acetone.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Once complete, cool the mixture to room temperature and filter to remove the potassium bromide salt precipitate.

-

Evaporate the acetone from the filtrate using a rotary evaporator to obtain the crude N-(8-Thioacetyloctyl)phthalimide as an oil or solid. This intermediate can be used in the next step without further purification.

Step 1b: Hydrolysis to N-(8-mercaptooctyl)phthalimide

-

Dissolve the crude product from the previous step in 50 mL of methanol in a 100 mL round-bottom flask.

-

Add 5 mL of concentrated HCl and stir the solution at room temperature for 12-18 hours.

-

Remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane (50 mL) and water (50 mL).

-

Separate the organic layer, wash it with brine, dry over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to yield the final product, N-(8-mercaptooctyl)phthalimide. Confirm structure via ¹H NMR if necessary.

Protocol 2: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

This protocol yields AuNPs with a nominal diameter of ~20 nm.[10][11][12]

-

Clean all glassware thoroughly with aqua regia (3:1 HCl:HNO₃) and rinse extensively with ultrapure water.

-

In a 250 mL Erlenmeyer flask, bring 95 mL of ultrapure water to a vigorous boil on a heating stirrer plate, ensuring no vapor escapes.

-

In a separate vial, prepare a 12.5 mM solution of HAuCl₄ by dissolving the appropriate amount in 5 mL of ultrapure water.

-

Rapidly inject the 5 mL of HAuCl₄ solution into the boiling water while stirring.

-

Separately, prepare 5 mL of a 72 mg/mL trisodium citrate solution.

-

After the gold solution returns to a boil, rapidly inject the 5 mL of citrate solution.

-

Observe the color change: the solution will turn from yellow to colorless, then grey, blue, and finally a stable ruby-red within minutes, indicating nanoparticle formation.[3]

-

Continue boiling and stirring for an additional 15-20 minutes to ensure the reaction is complete.[13]

-

Remove the flask from heat and allow it to cool to room temperature with continued stirring.

-

Filter the solution through a 0.22 µm syringe filter and store at 4°C.

Protocol 3: Functionalization with N-(8-mercaptooctyl)phthalimide